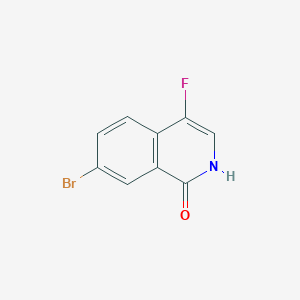
3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione, also known as 3-thio-2-hydroxyethyl-1,1-dione, is an organic compound used in many scientific and industrial applications. It is a white crystalline solid with a melting point of 135-140°C and a molecular weight of 126.14 g/mol. 3-thio-2-hydroxyethyl-1,1-dione is a versatile compound that can be used as a building block for the synthesis of a wide range of compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used as a starting material for the synthesis of polythioesters, polythioamides, and polythioacrylates.
科学研究应用
3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione has many applications in scientific research. It is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a starting material for the synthesis of polythioesters, polythioamides, and polythioacrylates. In addition, it is used in the synthesis of thioesters, which are important intermediates in the synthesis of biologically active compounds. Furthermore, it is used as a reagent in the synthesis of peptides and peptidomimetics.
作用机制
The mechanism of action of 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione is not well understood. However, it is believed that the thioester formed by the reaction of 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione with a carboxylic acid is hydrolyzed by a thiolesterase enzyme to form a thiol and the corresponding carboxylic acid. This reaction is believed to be responsible for the biological activity of 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione are not well understood. However, it has been shown to inhibit the growth of certain bacteria and fungi in laboratory studies. In addition, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase. This enzyme is involved in the regulation of neurotransmitter levels in the brain, and its inhibition can lead to increased levels of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
The advantages of using 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione in laboratory experiments include its low cost, ease of synthesis, and versatility. It is also relatively stable and can be stored for long periods of time without degradation. However, it is important to note that 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione is a highly reactive compound, and care should be taken when handling it. Additionally, it can be toxic if inhaled or ingested, and appropriate safety precautions should be taken when working with it.
未来方向
The future directions for 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione research include the development of new synthetic methods for its synthesis, the exploration of its potential applications in the pharmaceutical and agrochemical industries, and the investigation of its biological activity and mechanism of action. Additionally, further research is needed to explore the potential toxicity of the compound and to determine the optimal conditions for its synthesis and use. Finally, further research is needed to investigate the potential applications of 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione in the fields of biochemistry, physiology, and medicine.
合成方法
3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione can be synthesized from a variety of starting materials, including ethylene glycol, thiourea, and sulfuric acid. The most common synthesis method involves the reaction of ethylene glycol with thiourea in the presence of sulfuric acid. This reaction produces 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione and ethyl thiocyanate as byproducts. The reaction is typically carried out at temperatures between 100 and 120°C, and the reaction time can range from several minutes to several hours. The reaction can be catalyzed by a variety of metal salts, such as zinc chloride, nickel chloride, and iron chloride.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione involves the reaction of 2-chloroacetaldehyde with 2-mercaptoacetic acid to form 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione.", "Starting Materials": [ "2-chloroacetaldehyde", "2-mercaptoacetic acid" ], "Reaction": [ "Step 1: Mix 2-chloroacetaldehyde and 2-mercaptoacetic acid in a solvent such as ethanol or methanol.", "Step 2: Heat the mixture to reflux for several hours.", "Step 3: Allow the mixture to cool and then filter the resulting solid.", "Step 4: Wash the solid with a solvent such as diethyl ether to obtain the final product, 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione." ] } | |
CAS 编号 |
1779865-05-2 |
产品名称 |
3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione |
分子式 |
C7H14O3S |
分子量 |
178.2 |
纯度 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



